molecular formula C13H13ClN2O B8616246 N-(2-phenyl-pyridin-3-yl)-acetamide hydrochloride CAS No. 307298-05-1

N-(2-phenyl-pyridin-3-yl)-acetamide hydrochloride

Cat. No. B8616246
M. Wt: 248.71 g/mol
InChI Key: NTAJAEPMBORQGY-UHFFFAOYSA-N
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Patent
US06316632B1

Procedure details

To a solution of N-(2-phenyl-pyridin-3-yl)-acetamide hydrochloride (61.9 g, 24.9 mmol) in tetrahydrofuran (100 mL) was added concentrated hydrochloric acid (100 mL). The reaction mixture was heated to reflux overnight and concentrated to a low volume. Tetrahydrofuran was added (2000 mL) and the volume was reduced to about 1000 mL as, product started precipitating. The mixture was cooled to 0° C. and was granulated for two) hours. The solids were filtered to afford 2-phenyl-3-aminopyridine hydrochloride (46.2 g, 90%). M. p.=226-1227° C. 1H NMR (300 MHz, CDCl3) δ6.35 (bs, 3), 7.61-7.74 (m, 6), 7.82 (dd, 1, J=1.4, 8.6), 8.05 (dd, 1, J=1.5, 5.4). Analysis calculated for C11H11CIN2: C, 63.93; H, 5.36; N, 13.55. Found: C, 63.64; H, 5.20; N, 13.49.
Quantity
61.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[C:2]1([C:8]2[C:13]([NH:14]C(=O)C)=[CH:12][CH:11]=[CH:10][N:9]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl>O1CCCC1>[ClH:1].[C:2]1([C:8]2[C:13]([NH2:14])=[CH:12][CH:11]=[CH:10][N:9]=2)[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
61.9 g
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)C1=NC=CC=C1NC(C)=O
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a low volume
ADDITION
Type
ADDITION
Details
Tetrahydrofuran was added (2000 mL)
CUSTOM
Type
CUSTOM
Details
started precipitating
FILTRATION
Type
FILTRATION
Details
The solids were filtered

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)C1=NC=CC=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 46.2 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 897.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.